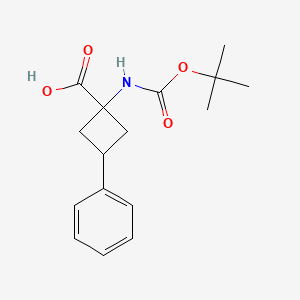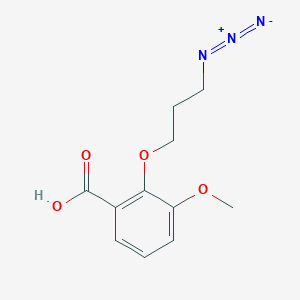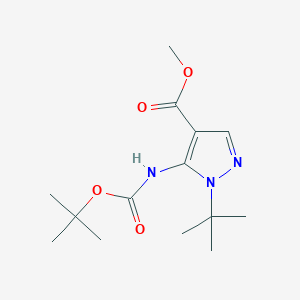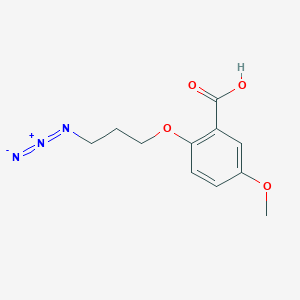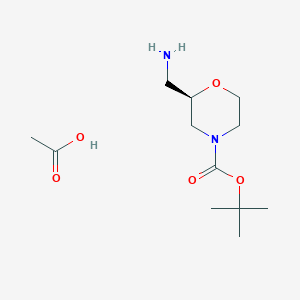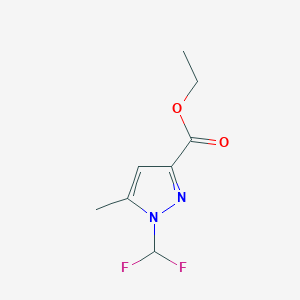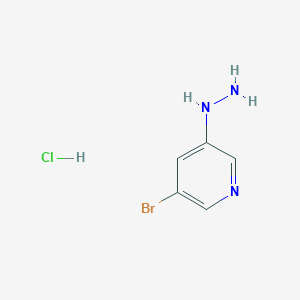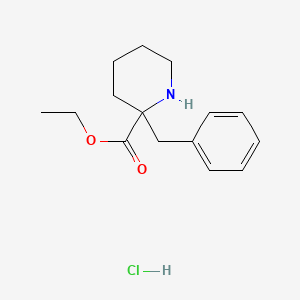
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.79 g/mol . More detailed physical and chemical properties are not available in the current literature.
Aplicaciones Científicas De Investigación
Metabolic and Pharmacological Investigations
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride and related compounds have been subject to various studies focusing on their pharmacological and metabolic pathways. For instance, certain derivatives have been evaluated for their effects on blood glucose levels, showing significant hypoglycemic activity in animal models. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms were identified as factors leading to the most effective substances in these studies (Eistetter & Wolf, 1982).
Some research has also investigated the effects of ethyl esters of beta-carboline-3-carboxylic acid and similar compounds on benzodiazepine receptors. These studies found that such compounds can produce acute behavioral syndromes and influence physiological parameters like heart rate and blood pressure in primates, which could be of relevance in modeling human anxiety (Ninan et al., 1982).
Neurological and Cognitive Effects
Further investigations have explored the effects of related piperidine derivatives on cognitive functions and memory. For example, T-82, a quinoline derivative, showed potential in ameliorating memory impairment induced by acetylcholinergic dysfunction (Isomae et al., 2003). Additionally, the neurotransmitter receptor systems in the brain, particularly those involving acetylcholine and γ-aminobutyric acid(A) (GABA(A)) receptors, have been shown to be affected by compounds like vinconate, which could ameliorate age-related changes in these systems (Araki et al., 1996).
Certain piperidine derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, revealing that specific structural modifications can lead to substantial increases in activity. These modifications and the resultant compounds may have implications for conditions like dementia (Sugimoto et al., 1990).
Chemical and Structural Analysis
Studies focusing on the structural and chemical properties of related compounds have also been conducted. For instance, the synthesis and evaluation of a series of pyrimidine derivatives have been documented, with insights into their cardiotonic activity and the relationship between their structure and activity (Dorigo et al., 1996).
Moreover, the peripheral metabolism of beta-carboline-carboxylic acid esters, which are related to this compound, has been studied to understand their interaction with benzodiazepine receptors and potential implications for their in vivo effectiveness (Simonsen et al., 1982).
Propiedades
IUPAC Name |
ethyl 2-benzylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13;/h3-5,8-9,16H,2,6-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQNBOUUWMBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



